molecular formula C13H10FN5O2 B11153767 4-fluoro-N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide

4-fluoro-N-(furan-2-ylmethyl)-2-(1H-tetrazol-1-yl)benzamide

Cat. No.: B11153767
M. Wt: 287.25 g/mol
InChI Key: PMOPWBVVIWWKSW-UHFFFAOYSA-N
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Description

4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE is a complex organic compound that features a fluorine atom, a furan ring, and a tetrazole ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core, followed by the introduction of the fluorine atom, the furan ring, and the tetrazole ring. Common synthetic routes include:

    Nitration and Reduction: Nitration of a suitable benzene derivative followed by reduction to form the corresponding amine.

    Fluorination: Introduction of the fluorine atom using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Furan Ring Formation: Cyclization reactions to introduce the furan ring.

    Tetrazole Ring Formation: Cycloaddition reactions involving azides and nitriles to form the tetrazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling.

Chemical Reactions Analysis

Types of Reactions

4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.

    Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Organic Synthesis: Intermediate in the synthesis of more complex molecules.

    Material Science: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance binding affinity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    4-FLUORO-N-[(THIOPHEN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Similar structure but with a thiophene ring instead of a furan ring.

    4-FLUORO-N-[(PYRIDIN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The unique combination of a furan ring, a tetrazole ring, and a fluorine atom in 4-FLUORO-N-[(FURAN-2-YL)METHYL]-2-(1H-1,2,3,4-TETRAZOL-1-YL)BENZAMIDE provides distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C13H10FN5O2

Molecular Weight

287.25 g/mol

IUPAC Name

4-fluoro-N-(furan-2-ylmethyl)-2-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C13H10FN5O2/c14-9-3-4-11(12(6-9)19-8-16-17-18-19)13(20)15-7-10-2-1-5-21-10/h1-6,8H,7H2,(H,15,20)

InChI Key

PMOPWBVVIWWKSW-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=C(C=C(C=C2)F)N3C=NN=N3

Origin of Product

United States

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